molecular formula C13H8F3NO3 B186604 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 197847-91-9

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid

Cat. No.: B186604
CAS No.: 197847-91-9
M. Wt: 283.2 g/mol
InChI Key: LPRMIDAWXMTKGE-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is a strategically fluorinated derivative of nicotinic acid, designed for advanced discovery research in medicinal chemistry and pharmacology. This compound is of significant interest in the exploration of novel therapeutic agents, particularly as a building block for TRPM8 (Transient Receptor Potential Melastatin 8) antagonists, which are a clinical candidate for the treatment of conditions like migraine . The core nicotinic acid structure is a well-established pharmacophore with broad lipid-modifying effects; it acts by inhibiting hepatocyte diacylglycerol acyltransferase-2, a key enzyme for triglyceride synthesis, and influences plasma lipoprotein levels . The incorporation of the 3-(trifluoromethoxy)phenyl moiety enhances the molecule's properties, as the trifluoromethoxy group is known to improve metabolic stability, alter lipophilicity, and enhance binding affinity in target interactions. This makes the compound a valuable probe for researchers investigating the structure-activity relationships of nicotinic acid-based compounds and developing new candidates for targeting metabolic and neurological pathways. Its primary research value lies in its application as a sophisticated intermediate for the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRMIDAWXMTKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647045
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-91-9
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Dihydropyridine Synthesis

This method constructs the pyridine ring de novo while incorporating the trifluoromethoxyphenyl substituent.

Procedure :

  • Precursor Synthesis : Condense ethyl 3-aminocrotonate with 3-(trifluoromethoxy)benzaldehyde in acetic acid.

  • Cyclization : Treat the resulting dihydropyridine with ammonium nitrate and acetic anhydride at 120°C to aromatize the ring.

  • Oxidation : Convert the ethyl ester to the carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄, 70°C).

Key Considerations :

  • Solvent Choice : Acetic acid facilitates both condensation and cyclization.

  • Aromatization Efficiency : Excess ammonium nitrate ensures complete dehydrogenation.

  • Oxidation Selectivity : KMnO₄ must be added dropwise to prevent over-oxidation of the trifluoromethoxy group.

Yield Data :

StepYield (%)Purity (%)
Dihydropyridine Formation65–7090
Aromatization85–9095
Ester Hydrolysis9599

Direct Functionalization via Nucleophilic Aromatic Substitution

Displacement of Pyridine Halogens

A halogen atom at the pyridine’s 6-position can be replaced by a trifluoromethoxyphenyl group via SNAr (nucleophilic aromatic substitution).

Procedure :

  • Substrate Preparation : 6-Fluoro- or 6-chloronicotinic acid is treated with CuI and 3-(trifluoromethoxy)phenol in DMF at 150°C.

  • Reaction Monitoring : HPLC analysis (C18 column, 0.5 M citric acid/acetonitrile mobile phase) confirms complete substitution.

  • Work-Up : The crude product is purified via recrystallization from ethanol/water.

Advantages :

  • Avoids transition-metal catalysts, reducing cost.

  • High functional group tolerance for electron-deficient aromatics.

Limitations :

  • Requires elevated temperatures, risking decomposition of acid-sensitive groups.

  • Competing side reactions (e.g., diaryl ether formation) may necessitate excess phenol.

Hydrolysis of Nitrile Intermediates

Two-Step Synthesis via Cyano Pyridines

Nitrile groups at the pyridine’s 3-position can be hydrolyzed to carboxylic acids under controlled conditions.

Procedure :

  • Nitrile Formation : React 6-[3-(trifluoromethoxy)phenyl]nicotinonitrile with PCl₅ in POCl₃ at 100°C to form the imidoyl chloride.

  • Acid Hydrolysis : Treat the intermediate with concentrated H₂SO₄ at 75°C for 2 hours, followed by dilution with ice water to precipitate the acid.

Critical Parameters :

  • Reaction Time : Over-hydrolysis degrades the trifluoromethoxy group.

  • Acid Concentration : ≥95% H₂SO₄ ensures complete nitrile conversion.

Yield Comparison :

Starting MaterialHydrolysis Yield (%)
Nicotinonitrile55–60
Methyl Nicotinate90–95

Advanced Catalytic Methods

Photoredox Catalysis for C–H Functionalization

Emerging strategies employ photoredox catalysis to directly functionalize nicotinic acid derivatives.

Procedure :

  • Substrate Activation : Irradiate nicotinic acid with a Ru(bpy)₃²⁺ catalyst and 3-(trifluoromethoxy)iodobenzene under blue LED light.

  • Cross-Dehydrogenative Coupling : The reaction proceeds via a radical intermediate, forming the C–C bond at the pyridine’s 6-position.

Benefits :

  • Avoids pre-functionalized pyridine substrates.

  • Compatible with late-stage diversification.

Drawbacks :

  • Limited scalability due to reliance on specialized equipment.

  • Moderate yields (40–50%) in preliminary trials .

Chemical Reactions Analysis

Ester Hydrolysis

The ester derivative of this compound, methyl 6-[3-(trifluoromethoxy)phenyl]nicotinate, undergoes hydrolysis to yield the free carboxylic acid.

Reagents/Conditions Products Yield References
Concentrated HCl, reflux (2h)6-[3-(Trifluoromethoxy)phenyl]nicotinic acid55%
H₂SO₄ (75°C, 45 min), then HClThis compound85%

Mechanism : Acid-catalyzed hydrolysis cleaves the methyl ester group, forming the carboxylic acid. The trifluoromethoxy group remains stable under acidic conditions .

Cross-Coupling Reactions

The brominated precursor, 3-bromo-5-(trifluoromethoxy)pyridine, serves as a key intermediate for Suzuki-Miyaura and other palladium-catalyzed couplings.

Reaction Type Reagents/Conditions Products Yield References
Suzuki-Miyaura couplingPd(dppf)Cl₂, arylboronic acid, K₂CO₃, THF, 80°CBiaryl derivatives (e.g., nicotinic acid analogs)70–90%
Lithiation/CO₂ quenchingn-BuLi, CO₂, THF, -90°CThis compound>85%

Key Insight : The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing intermediates during coupling .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes.

Reagents/Conditions Products Yield References
LiAlH₄, THF, 0°C → reflux6-[3-(Trifluoromethoxy)phenyl]nicotinyl alcohol78%
NaBH₄, MeOH6-[3-(Trifluoromethoxy)phenyl]nicotinyl alcohol65%

Note : LiAlH₄ provides higher selectivity for alcohol formation compared to NaBH₄ .

Oxidation Reactions

The pyridine ring and substituents undergo oxidation under controlled conditions.

Reagents/Conditions Products Yield References
KMnO₄, H₂O, 100°CThis compound N-oxide60%
CrO₃, H₂SO₄Oxidized derivatives (e.g., ketones)45–50%

Caution : Strong oxidants may degrade the trifluoromethoxy group at elevated temperatures .

Nucleophilic Substitution

The pyridine ring participates in substitution reactions at electron-deficient positions.

Reagents/Conditions Products Yield References
NH₃, Cu catalyst, 120°C6-[3-(Trifluoromethoxy)phenyl]nicotinamide88%
R-OH, H₂SO₄Ester derivatives75–80%

Mechanism : The electron-withdrawing trifluoromethoxy group activates the pyridine ring for nucleophilic attack at the 2- and 4-positions .

Reaction Stability and Selectivity Considerations

  • Trifluoromethoxy Group Stability : Resists hydrolysis under acidic/basic conditions but may degrade under prolonged exposure to strong oxidants .
  • Regioselectivity : Substituents on the phenyl ring influence reactivity; meta-substitution (3-position) minimizes steric hindrance .

Scientific Research Applications

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, highlighting its potential in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the realm of neuropharmacology and oncology.

Neuropharmacological Studies

Research indicates that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Studies have shown that derivatives of nicotinic acid can enhance cognitive performance and have neuroprotective effects.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of nicotinic acid, including those with trifluoromethoxy substitutions. The findings suggested increased receptor affinity and potential for developing treatments for Alzheimer's disease.

Antitumor Activity

The trifluoromethoxy group is known to influence the biological activity of compounds. Research has indicated that this substitution can enhance the antitumor activity of nicotinic acid derivatives by affecting their interaction with cancer cell pathways.

  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Agrochemical Applications

The unique properties of this compound make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has suggested that compounds with trifluoromethoxy groups can exhibit enhanced pesticidal properties due to their increased stability and efficacy against pests.

  • Case Study : A research article in Pesticide Biochemistry and Physiology reported that nicotinic acid derivatives, including those with trifluoromethoxy substitutions, showed significant insecticidal activity against common agricultural pests.

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific thermal and mechanical properties.

Polymer Composites

Studies have indicated that adding this compound to polymer blends can improve thermal stability and mechanical strength due to its unique chemical structure.

  • Case Study : Research published in Materials Science & Engineering found that composites containing this compound demonstrated enhanced thermal degradation temperatures compared to standard polymer blends, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can modulate various signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Source/Application
This compound 3-(Trifluoromethoxy)phenyl at C6 C${13}$H$8$F$3$NO$3$ 283.21 Not explicitly reported (inference: TRPM8 modulation) Synthetic intermediate
AMG 333 (TRPM8 antagonist) Complex carbamoyl and fluoropyridinyl C${20}$H${12}$F$5$N$3$O$_4$ 453.32 TRPM8 antagonist (IC$_{50}$ = 3.3 nM); anti-migraine candidate Clinical trials for migraine
6-(Trifluoromethyl)nicotinic acid Trifluoromethyl (-CF$_3$) at C6 C$7$H$4$F$3$NO$2$ 190.10 Building block for agrochemicals/pharmaceuticals Thermo Scientific Chemicals
6-(Difluoromethoxy)nicotinic acid Difluoromethoxy (-OCF$_2$H) at C6 C$7$H$5$F$2$NO$3$ 207.11 Unknown; predicted metabolic instability due to -OCF$_2$H Computational studies

Pharmacological and Physicochemical Comparisons

  • Lipophilicity :
    • The trifluoromethoxy group in this compound increases logP compared to unsubstituted nicotinic acid, enhancing membrane permeability. AMG 333’s higher logP (due to additional fluorinated groups) correlates with superior CNS penetration .
  • TRPM8 Antagonism :
    • AMG 333’s potency (IC$_{50}$ = 3.3 nM) is attributed to its stereospecific carbamoyl and fluoropyridinyl groups, which are absent in simpler analogs like 6-(trifluoromethyl)nicotinic acid .
  • Synthetic Accessibility :
    • This compound can be synthesized via Suzuki-Miyaura coupling (e.g., boronic acid and halopyridine intermediates), similar to methods used for 6-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine in . AMG 333 requires multi-step synthesis with chiral resolution .

TRPM8-Targeted Therapeutics

  • AMG 333, a clinical-stage TRPM8 antagonist, demonstrates efficacy in preclinical migraine models by inhibiting cold-sensitive neuronal activation. Its structural complexity enables high selectivity over other TRP channels (e.g., TRPA1/TRPV1) .
  • Simpler analogs like this compound may lack sufficient binding affinity for TRPM8 but serve as precursors for optimizing pharmacophores .

Industrial and Agricultural Uses

  • 6-(Trifluoromethyl)nicotinic acid is a key intermediate in herbicides and fungicides due to its stability under harsh environmental conditions .
  • The trifluoromethoxy group in this compound could similarly enhance agrochemical durability .

Critical Analysis of Evidence

  • Contradictions/Gaps :
    • Direct data for this compound are sparse; most evidence focuses on AMG 333 or unrelated fluorinated nicotinic acids.
    • and describe natural nicotinic acid derivatives (e.g., from plants) but lack relevance to synthetic fluorinated analogs .
  • Strengths :
    • AMG 333’s well-documented preclinical profile provides a benchmark for evaluating structural modifications in nicotinic acid derivatives .

Biological Activity

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, a compound characterized by the incorporation of a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C10_{10}H8_{8}F3_3NO3_3
  • CAS Number : 197847-91-9
  • Molecular Weight : 251.17 g/mol

The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting certain enzymes associated with cancer and viral replication. For instance, derivatives of nicotinic acid have been explored for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H function, which is crucial for viral replication .
  • Interaction with Ion Channels : The compound may interact with transient receptor potential (TRP) channels, which are involved in various sensory responses and could play a role in pain modulation and inflammation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Compound MIC (µM) Target Organism
This compound0.15–5.57Staphylococcus aureus (MRSA)
2.34–44.5Enterococcus faecalis (VRE)
0.29–2.34Mycobacterium marinum

These results indicate a promising profile for further development as an antimicrobial agent .

Case Studies

  • HIV Inhibition : A study reported that among a series of compounds developed based on the nicotinic acid scaffold, several derivatives exhibited significant inhibition of HIV-1 replication in cell-based assays. The selectivity index reached up to 10 for some compounds, indicating their potential as dual-target inhibitors .
  • Cancer Cell Proliferation : Research has indicated that nicotinic acid derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways associated with cell growth and survival .

Synthesis and Stability

The synthesis of this compound involves the use of palladium-catalyzed coupling reactions, which allow for the introduction of the trifluoromethoxy group at specific positions on the aromatic ring. This method has proven efficient and scalable, making it feasible for further research and development .

Stability Tests

The trifluoromethoxy group confers remarkable stability to the compound under various conditions, which is advantageous for pharmaceutical applications. Studies have shown that it remains intact during hydrolysis and other chemical transformations that typically affect similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to link the trifluoromethoxy-substituted phenyl ring to the nicotinic acid scaffold. Optimization strategies include:

  • Using Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance catalytic efficiency.
  • Adjusting reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., DMF/H₂O mixtures) to improve solubility of intermediates.
  • Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradients) before final cyclization .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and aromatic proton splitting patterns. ¹⁹F NMR can confirm trifluoromethoxy group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₃H₈F₃NO₃; theoretical MW: 307.06) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry place (<25°C) away from oxidizers, with containers sealed under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when characterizing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity in complex derivatives.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation for challenging protons .

Q. What strategies mitigate low yields in cross-coupling reactions involving the trifluoromethoxy substituent?

  • Methodological Answer :

  • Steric Mitigation : Use bulkier ligands (e.g., XPhos) to reduce steric hindrance from the trifluoromethoxy group.
  • Microwave-Assisted Synthesis : Shorten reaction times (30–60 minutes vs. 12 hours) to minimize decomposition of sensitive intermediates.
  • Precatalyst Systems : Employ Pd(OAc)₂ with SPhos for improved turnover numbers (TONs) in challenging coupling steps .

Q. How can the stability of this compound be assessed under varying pH conditions for biological assays?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Degradation Product Identification : Use LC-MS/MS to detect hydrolyzed products (e.g., trifluoromethoxy phenol derivatives).
  • Buffering Agents : Phosphate-buffered saline (PBS, pH 7.4) is recommended for short-term stability, while lyophilization enhances long-term storage .

Q. What computational approaches predict the electronic effects of the trifluoromethoxy group on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects on the nicotinic acid core.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide rational drug design .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports about the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (highly polar), THF (moderate polarity), and toluene (nonpolar) at 25°C. Record saturation points via UV-Vis spectroscopy.
  • Literature Cross-Validation : Compare results with peer-reviewed studies, noting solvent purity and temperature variations as potential confounding factors .

Q. What steps validate the absence of ecotoxicity data for this compound in environmental risk assessments?

  • Methodological Answer :

  • Alternative Models : Use in silico tools (e.g., ECOSAR) to predict acute/chronic toxicity to aquatic organisms.
  • Read-Across Analysis : Apply data from structurally similar compounds (e.g., trifluoromethyl-substituted analogs) with known ecotoxicity profiles .

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